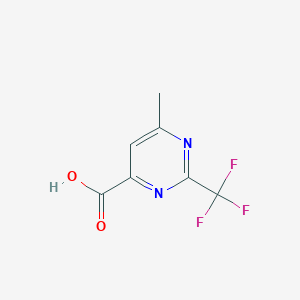

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUHIRYZHKQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201810 |

Source

|

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945717-59-9 |

Source

|

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations.

Introduction: The Significance of Fluorinated Pyrimidines

The incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine core is a prevalent motif in numerous pharmaceuticals, including antiviral and anticancer agents. Consequently, this compound represents a valuable synthon for the development of novel therapeutics. Its structural features—a reactive carboxylic acid handle, a metabolically stable trifluoromethyl group, and a modifiable pyrimidine core—make it an attractive starting point for library synthesis and lead optimization.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence, beginning with a classical pyrimidine synthesis via cyclocondensation, followed by hydrolysis of the resulting ester. This strategy leverages readily available starting materials and employs well-established chemical transformations.

Overall Synthetic Scheme:

Caption: Mechanistic steps of the cyclocondensation reaction.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 50 | 6.5 g |

| Trifluoroacetamidine | 98.05 | 55 | 5.4 g |

| Sodium ethoxide | 68.05 | 60 | 4.1 g |

| Absolute Ethanol | 46.07 | - | 100 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL) and sodium ethoxide (4.1 g, 60 mmol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

To this solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise at room temperature.

-

After the addition is complete, add trifluoroacetamidine (5.4 g, 55 mmol) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions, followed by acidification.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate | 234.18 | 40 | 9.37 g |

| Sodium hydroxide | 40.00 | 80 | 3.2 g |

| Ethanol | 46.07 | - | 80 mL |

| Water | 18.02 | - | 40 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (9.37 g, 40 mmol) in ethanol (80 mL).

-

Add a solution of sodium hydroxide (3.2 g, 80 mmol) in water (40 mL).

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR: The spectrum should show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum will display characteristic signals for the trifluoromethyl carbon, the pyrimidine ring carbons, the methyl carbon, and the carboxylic acid carbon.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected. [1]* Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₅F₃N₂O₂). [2]* Melting Point: A sharp melting point will indicate the purity of the compound.

Safety and Handling

-

Trifluoroacetamidine: This reagent is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium ethoxide: This is a strong base and is moisture-sensitive. Handle in a dry environment and wear appropriate PPE.

-

Concentrated Hydrochloric Acid: This is a corrosive acid. Handle in a fume hood with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and efficient synthetic route for the preparation of this compound. The described two-step process, involving a cyclocondensation followed by hydrolysis, provides a practical method for obtaining this valuable building block for drug discovery and development. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google P

- Synthesis of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: Not available)

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. (URL: Not available)

-

Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. (URL: [Link])

- SYNTHESIS OF PYRIMIDINE DERIV

-

Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. (URL: [Link])

- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google P

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. (URL: [Link])

-

Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. (URL: [Link])

-

Pyrimidine-4-carboxylic acid - Chem-Impex. (URL: [Link])

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. (URL: [Link])

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. ResearchGate. (URL: [Link])

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])

-

rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. NIH. (URL: [Link])

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: Not available)

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. (URL: [Link])

Sources

An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyrimidine core, a lipophilic trifluoromethyl group, and a reactive carboxylic acid handle, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The pyrimidine scaffold is a cornerstone in the development of a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents, due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2][3] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, characterization methods, and potential applications. While a specific CAS number for this compound is not consistently reported in public databases, it is available from chemical suppliers under catalog numbers such as 152420.[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [4] |

| Molecular Weight | 206.12 g/mol | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the formation of the pyrimidine ring, followed by the introduction of the carboxylic acid functionality. A key intermediate in this proposed pathway is the corresponding methyl ester, methyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate, which can then be hydrolyzed to the final carboxylic acid product.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound;CAS No.:945717-59-9 [chemshuttle.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Ascendant Role of Trifluoromethyl Pyrimidine Derivatives in Modern Drug Discovery and Agrochemicals: A Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has catalyzed a paradigm shift in the development of bioactive molecules. This guide provides an in-depth technical exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethyl pyrimidine derivatives. We will delve into their significant therapeutic potential as anticancer, antimicrobial, and antiviral agents, as well as their burgeoning application in agrochemicals as potent herbicides, fungicides, and insecticides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, supported by detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways to facilitate further innovation.

Introduction: The Synergistic Power of the Trifluoromethyl Group and the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a privileged core in a vast array of FDA-approved drugs and commercially successful agrochemicals.[1][2] Its inherent biological compatibility and versatile substitution patterns make it an ideal starting point for the design of novel bioactive compounds. The introduction of a trifluoromethyl group, a bioisostere of the methyl group, imparts a unique combination of properties that can dramatically enhance the biological profile of the parent pyrimidine molecule.

The high electronegativity of the fluorine atoms in the CF3 group can profoundly influence the electronic properties of the pyrimidine ring, altering its reactivity and binding interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can significantly improve a molecule's membrane permeability and metabolic stability, leading to enhanced bioavailability and a more favorable pharmacokinetic profile. This strategic fluorination has been a cornerstone in the development of potent and selective inhibitors of various enzymes and receptors.[3]

This guide will explore the diverse biological activities stemming from this potent chemical marriage, providing both a high-level overview and granular detail for the practicing scientist.

Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethyl pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, plays a pivotal role in the pathogenesis of numerous cancers, including non-small cell lung cancer.[4][5] Several series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[4][5]

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-Akt pathways. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Representative 5-Trifluoromethylpyrimidine EGFR Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Cancer) | 0.35 | [4] |

| 9u | MCF-7 (Breast Cancer) | 3.24 | [4] |

| 9u | PC-3 (Prostate Cancer) | 5.12 | [4] |

Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibition of both FLT3 and CHK1 has emerged as a promising therapeutic strategy to overcome resistance to single-agent FLT3 inhibitors.[6] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have shown potent dual inhibitory activity.[6]

Mechanism of Action: These dual inhibitors simultaneously block the pro-proliferative signaling from mutated FLT3 and disrupt the cell's ability to repair DNA damage by inhibiting CHK1. This synergistic action leads to enhanced cancer cell death.

Table 2: Kinase Inhibitory Activity of a Dual FLT3/CHK1 Inhibitor

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 30 | FLT3-D835Y | 1.5 | [7] |

| 30 | CHK1 | 3.2 | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities

The versatile trifluoromethyl pyrimidine scaffold has also demonstrated significant promise in combating infectious diseases.

Antifungal and Insecticidal Properties

Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal and insecticidal activities.[1][2]

Table 3: Antifungal and Insecticidal Activity of Trifluoromethyl Pyrimidine Amide Derivatives

| Compound ID | Fungal/Insect Species | Inhibition Rate (%) at 50 µg/mL (Antifungal) | Mortality Rate (%) at 500 µg/mL (Insecticidal) | Reference |

| 5l | Botrytis cinerea | 100 | - | [1][2] |

| 5v | Sclerotinia sclerotiorum | 82.73 | - | [1][2] |

| Various | Mythimna separata | - | Moderate | [1][2] |

| Various | Spodoptera frugiperda | - | Moderate | [1][2] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is used to assess the in vitro antifungal activity of the synthesized compounds.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration.

-

Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. While the PDA is still molten, add the test compound to achieve the desired final concentration.

-

Plating: Pour the PDA containing the test compound into sterile Petri dishes.

-

Inoculation: Place a 5 mm diameter mycelial plug from a fresh culture of the target fungus in the center of each plate.

-

Incubation: Incubate the plates at 25-28°C for a specified period, depending on the growth rate of the fungus.

-

Measurement: Measure the diameter of the fungal colony.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Certain trifluoromethyl pyrimidine derivatives have shown notable curative and protective activities against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen.[8]

Table 4: Anti-TMV Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |

| 5j | Curative | 76.3 | [8] |

| 5m | Protective | 65.5 | [8] |

Agrochemical Applications: Protecting Our Food Supply

The unique properties of trifluoromethyl pyrimidines also translate to significant potential in the agrochemical sector.

Herbicidal Activity

Specific derivatives, such as 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have exhibited potent herbicidal activity against weeds like Brassica napus.[9] The mode of action for some pyrimidine-based herbicides involves the inhibition of key plant enzymes. A novel mechanism of action for a class of herbicides involves the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[6][7]

Conclusion and Future Perspectives

Trifluoromethyl pyrimidine derivatives represent a remarkably versatile and potent class of bioactive molecules with far-reaching implications for human health and agriculture. The strategic introduction of the trifluoromethyl group consistently enhances the biological activity and pharmacokinetic properties of the pyrimidine core. The diverse range of activities, from anticancer and antimicrobial to herbicidal, underscores the immense potential of this chemical scaffold.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Unraveling the precise molecular targets and signaling pathways will facilitate the development of targeted therapies and agrochemicals.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical evaluation is necessary to translate the promising in vitro results into tangible therapeutic and agricultural solutions.

The continued investigation of trifluoromethyl pyrimidine derivatives holds the key to unlocking novel and effective solutions to some of the most pressing challenges in medicine and agriculture.

References

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 943509. [Link]

-

Gulea, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3183. [Link]

-

Li, J., et al. (2013). Synthesis and Herbicidal Activities of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds. Chinese Journal of Organic Chemistry, 33(1), 169-173. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]

-

Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380. [Link]

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]

-

A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104249. [Link]

Sources

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid suppliers

An In-depth Technical Guide to Sourcing 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the sourcing and qualification of this compound. Recognizing the critical role of chemical starting materials, this document moves beyond a simple list of suppliers to detail a robust methodology for supplier evaluation, incoming quality control, and strategic application. It emphasizes the principles of scientific integrity, causality behind experimental choices, and the establishment of self-validating protocols to ensure the procurement of high-quality reagents essential for reproducible and successful research outcomes.

Introduction: The Significance of a Key Building Block

This compound is a heterocyclic organic compound featuring a pyrimidine core. The strategic placement of a methyl group, a carboxylic acid handle, and an electron-withdrawing trifluoromethyl (CF3) group makes it a highly valuable and versatile building block in medicinal chemistry.

-

Chemical Identity:

-

Molecular Formula: C₇H₅F₃N₂O₂

-

Molecular Weight: 206.12 g/mol

-

CAS Number: A single, universally recognized CAS number is not prominently available for this specific structure, which is common for specialized reagents. Researchers must rely on supplier-specific catalog numbers (e.g., ChemShuttle Cat. No. 152420) and rigorous structural verification upon receipt[1].

-

The trifluoromethyl group is particularly noteworthy as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and cell permeability. Organic building blocks like this are the foundational units for constructing novel, complex molecules with specific biological activities, forming the basis for many pharmaceutical discovery programs[2].

The Criticality of Supplier Qualification in Drug Discovery

The success of a drug discovery campaign, particularly in the early stages of hit-to-lead and lead optimization, is critically dependent on the quality of the chemical matter used[3]. Sourcing a building block is not a mere transaction but the first step in ensuring experimental reproducibility and data integrity.

2.1 The Rationale Behind Rigorous Vetting

-

Batch-to-Batch Consistency: As a project progresses, ensuring that subsequent batches of a building block have the identical purity and impurity profile is paramount for generating consistent biological data[7].

-

Scalability and Supply Chain: A supplier must demonstrate the capability to scale production from milligrams for initial screening to kilograms for later-stage development, ensuring an uninterrupted supply chain[7][8].

2.2 A Workflow for Supplier Qualification

A systematic approach is required to mitigate risks. The following workflow outlines a logical sequence for identifying, evaluating, and qualifying a supplier for a critical building block.

Caption: A logical workflow for qualifying a chemical building block supplier.

Supplier Landscape and Comparative Analysis

The market for chemical building blocks includes large-scale manufacturers, specialized synthesis labs, and aggregators[9]. While an exhaustive list is impractical, researchers should focus on key evaluation metrics.

Table 1: Example Supplier Analysis Framework

| Metric | Description | Why It Matters | Ideal Standard |

| Purity Specification | The minimum purity guaranteed by the supplier, and the method used for determination (e.g., NMR, LC-MS). | Directly impacts the reliability of experimental results. A >95% purity is a common minimum for discovery chemistry. | >97% by quantitative NMR (qNMR) and LC-MS. |

| Documentation Quality | Availability and detail of the Certificate of Analysis (CoA) and Safety Data Sheet (SDS). | The CoA is the primary record of quality. It must show lot-specific data, not just generic information. A detailed SDS is crucial for safety[7]. | Lot-specific CoA with spectra (e.g., ¹H NMR, MS) attached. |

| Scale-Up Capability | The supplier's stated ability to produce larger quantities (e.g., 100g, 1kg, etc.) beyond the initial catalog amount. | Ensures a consistent source as the project advances, avoiding costly re-synthesis and re-qualification of a new supplier. | Clear indication of kilogram-scale synthesis capability. |

| Technical Support | Access to chemists or technical staff to answer questions about the product, its stability, or impurity profiles. | Responsive and knowledgeable support indicates a reputable and scientifically-grounded supplier. | Direct contact with a qualified chemist available. |

| Lead Time & Logistics | Stated time from order to delivery and the supplier's shipping capabilities (e.g., international, cold chain). | Long lead times can significantly delay project timelines. Reliable logistics are essential for project planning[10]. | In-stock items ship within 24-48 hours. |

Incoming Quality Control: A Self-Validating Protocol

Independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. It is crucial to apply congruent analytical standards to all experimental materials to ensure the validity of biological findings[4]. The following protocol outlines a standard workflow for a medicinal chemistry lab.

4.1 Objective

To confirm the chemical identity and estimate the purity of a received batch of this compound.

4.2 Step-by-Step Methodology

-

Sample Preparation:

-

Carefully dissolve ~2-5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The carboxylic acid proton may be more visible in DMSO-d₆.

-

From this stock solution, perform a serial dilution to prepare a ~1 mg/mL solution in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis.

-

-

¹H NMR Spectroscopy:

-

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the primary method for confirming the molecular structure. Each unique proton environment in the molecule will produce a distinct signal, and the signal's splitting pattern and integration will confirm the connectivity.

-

Acquisition: Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).

-

Expected Data:

-

A singlet for the methyl (CH₃) protons (~3 protons integration).

-

A singlet for the pyrimidine ring proton (CH) (~1 proton integration).

-

A broad singlet for the carboxylic acid (COOH) proton (~1 proton integration, may be exchangeable and very broad).

-

Signals from residual solvent or minor impurities.

-

-

Validation: The observed chemical shifts and integration values must be consistent with the expected structure. The absence of significant unassigned peaks is indicative of high purity.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

-

Causality: LC-MS confirms the molecular weight and provides a more sensitive assessment of purity than NMR. The chromatography step separates the main compound from impurities, while the mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds.

-

Method:

-

Column: Standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both typically with 0.1% formic acid).

-

Detector: UV/Vis (e.g., at 254 nm) and a mass spectrometer (e.g., ESI in positive and negative mode).

-

-

Expected Data:

-

A major peak in the chromatogram at a specific retention time.

-

The mass spectrum for this peak should show an ion corresponding to the molecular weight. For ESI(+), look for [M+H]⁺ at m/z 207.0. For ESI(-), look for [M-H]⁻ at m/z 205.0.

-

-

Validation: The purity can be estimated by the area percentage of the main peak in the chromatogram. The observed mass must match the calculated mass for the compound.

-

4.3 Decision

If the in-house analytical data from NMR and LC-MS is consistent with the expected structure and purity, and aligns with the supplier's CoA, the material can be approved for use. Discrepancies must be discussed with the supplier immediately.

Applications in Research and Drug Development

The trifluoromethyl-pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been explored as potent and selective modulators of various biological targets.

-

As a Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The carboxylic acid can be used as an attachment point for further chemical elaboration to target specific pockets within the enzyme.

-

Modulators of Immune Receptors: Trifluoromethylated pyrimidine derivatives have been investigated as antagonists for Toll-like receptors (TLRs), such as TLR8, which are implicated in autoimmune diseases[11][12].

-

Metabolic Disease Targets: Pyrimidine carboxylic acid derivatives have been designed as activators for nuclear receptors like PPARgamma, which is a target for type 2 diabetes therapeutics[13].

The title compound serves as a key starting material, allowing chemists to use its carboxylic acid functionality for amide bond formation, esterification, or other coupling reactions to rapidly generate libraries of new chemical entities for screening against these and other important disease targets.

Conclusion

Sourcing this compound requires a diligent, science-driven approach. By implementing a robust supplier qualification workflow, performing independent incoming quality control, and understanding the compound's strategic importance, research organizations can mitigate risks associated with poor-quality starting materials. This ensures that subsequent biological and pharmacological studies are built on a foundation of chemical integrity, ultimately increasing the probability of success in complex drug discovery and development programs.

References

-

PubChem. (n.d.). Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231.

- Goldberg, F. W., & Kettle, J. G. (2015). The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. Journal of medicinal chemistry, 58(23), 9158–9171.

-

Techmate. (2024). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

-

Global Pharma Tek. (2024). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved from [Link]

-

BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]

-

ReAgent. (2022). Why Is Purity Important In Chemistry? Retrieved from [Link]

-

Boron Molecular. (2023). Organic Building Blocks & Suppliers: Your Essential Guide. Retrieved from [Link]

- Lindsley, C. W., Baell, J. B., & Schaus, S. E. (2012). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 4(13), 1637–1643.

-

APIC (CEFIC). (2024). Best practices guide for managing suppliers of API manufacturers - Version 2. Retrieved from [Link]

- Johnson, T. A., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(6), 957–962.

-

PubChem. (n.d.). 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, U. P., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & medicinal chemistry letters, 17(16), 4613–4618.

-

PubChem. (n.d.). 2,3,5-Trifluoro-6-methylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183.

-

Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from [Link]

Sources

- 1. This compound;CAS No.:945717-59-9 [chemshuttle.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techmate.co.uk [techmate.co.uk]

- 7. globalpharmatek.com [globalpharmatek.com]

- 8. apic.cefic.org [apic.cefic.org]

- 9. biosolveit.de [biosolveit.de]

- 10. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with a methyl group, a trifluoromethyl group, and a carboxylic acid, presents a unique combination of electron-withdrawing and -donating moieties. This intricate electronic nature makes it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from related structures. We will explore the anticipated signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), the characteristic vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). Each section is designed to not only present the data but also to explain the underlying chemical principles, offering a robust framework for researchers.

Workflow for Spectroscopic Analysis

The comprehensive structural confirmation of a novel compound like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the absence of proton-proton coupling.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a significantly downfield chemical shift, typically in the δ 10.0 - 13.0 ppm range. The acidic nature of this proton and its involvement in hydrogen bonding with the solvent or other molecules of the analyte cause both the deshielding and the signal broadening.[1]

-

Pyrimidine Ring Proton (H-5): A sharp singlet is expected for the lone proton on the pyrimidine ring. Its position is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group. An estimated chemical shift is in the range of δ 7.5 - 8.5 ppm .

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet. This signal is expected to be the most upfield, likely in the δ 2.5 - 3.0 ppm region, influenced by its attachment to the heterocyclic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

-

Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically δ 165 - 175 ppm .

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the aromatic/heteroaromatic region (δ 120 - 170 ppm ). The carbon attached to the trifluoromethyl group (C-2) and the carboxylic acid (C-4) will be significantly deshielded. The carbon bearing the trifluoromethyl group (C-2) will also exhibit splitting due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is unique. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF), with a typical coupling constant of ~270-280 Hz. Its chemical shift is expected around δ 115 - 125 ppm .[2]

-

Methyl Carbon (-CH₃): This will be the most upfield signal, expected in the δ 20 - 25 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.

-

A single, sharp signal is expected, as the three fluorine atoms are chemically equivalent.

-

The chemical shift for a -CF₃ group attached to a heterocyclic ring system like pyrimidine is typically observed in the range of δ -60 to -70 ppm (relative to CFCl₃ as a standard).[3][4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the ideal technique for analyzing this solid compound, requiring minimal sample preparation. The IR spectrum is dominated by absorptions from its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹ . This significant broadening is a direct result of strong intermolecular hydrogen bonding.[5][6]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1700 and 1730 cm⁻¹ . Its precise position can be influenced by conjugation with the pyrimidine ring.[5]

-

C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1400 - 1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.

-

C-F Stretches (Trifluoromethyl): The C-F bonds give rise to very strong and intense absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹ .

-

C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected around 1210-1320 cm⁻¹ , and an O-H bending vibration may be observed near 920 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's stability and fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

-

Molecular Ion: The calculated monoisotopic mass is 206.0252 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 207.0330 . In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 205.0174 .

-

Key Fragmentation Patterns: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), fragmentation provides structural clues. The fragmentation of substituted pyrimidines is often driven by the loss of substituents followed by ring cleavage.[7]

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Range | Rationale & Comments |

| ¹H NMR | -COOH | δ 10.0 - 13.0 ppm, broad singlet | Acidic proton, hydrogen bonding. |

| Pyrimidine H-5 | δ 7.5 - 8.5 ppm, singlet | Deshielded by N atoms and COOH group. | |

| -CH₃ | δ 2.5 - 3.0 ppm, singlet | Attached to the aromatic ring. | |

| ¹³C NMR | C=O | δ 165 - 175 ppm | Carboxylic acid carbonyl carbon. |

| Pyrimidine Cs | δ 120 - 170 ppm | Aromatic/heteroaromatic region. | |

| -CF₃ | δ 115 - 125 ppm, quartet | Strong ¹J-CF coupling (~275 Hz).[2] | |

| -CH₃ | δ 20 - 25 ppm | Aliphatic carbon. | |

| ¹⁹F NMR | -CF₃ | δ -60 to -70 ppm, singlet | Typical for CF₃ on a heteroaromatic ring.[3][4] |

| IR (ATR) | O-H stretch | 2500 - 3300 cm⁻¹, broad | Strong intermolecular hydrogen bonding.[5] |

| C=O stretch | 1700 - 1730 cm⁻¹, strong | Carboxylic acid carbonyl.[5] | |

| C-F stretches | 1100 - 1350 cm⁻¹, strong | Characteristic of trifluoromethyl group. | |

| MS (ESI) | [M+H]⁺ | m/z 207.0330 | Protonated molecular ion. |

| [M-H]⁻ | m/z 205.0174 | Deprotonated molecular ion. |

Experimental Protocols

The following are self-validating, field-proven protocols for obtaining high-quality spectroscopic data for a solid organic compound.

Protocol 1: NMR Sample Preparation

Causality: The goal is to create a homogeneous solution in a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer. Filtering is crucial to remove paramagnetic impurities and particulates that degrade spectral resolution.[8][9]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it readily dissolves them and the acidic proton is usually well-resolved.

-

Dissolution: Place the weighed sample into a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Filtration: Take a Pasteur pipette and plug it with a small piece of cotton or glass wool. Filter the sample solution through the plug directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities.[8]

-

Capping and Labeling: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue. Label the tube clearly near the top.

-

Analysis: Insert the sample into the spectrometer. The experiment involves locking onto the deuterium signal, tuning the probe, shimming the magnetic field to achieve homogeneity, and then acquiring the data.[9]

Protocol 2: ATR-FTIR Spectroscopy

Causality: ATR-FTIR is a surface technique that measures the interaction of an evanescent IR wave with the sample. Good contact between the sample and the ATR crystal (typically diamond) is essential for a high-quality spectrum.[10][11]

-

Background Scan: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is critical for achieving a strong signal.[12]

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened tissue.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: ESI is a soft ionization technique ideal for polar molecules. The sample must be dissolved in a volatile solvent compatible with the ESI process. High concentrations and non-volatile salts can suppress ionization and contaminate the instrument.[13][14]

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilution: Create a working solution by diluting the stock solution. Take 10 µL of the stock and dilute it with 1 mL of the same solvent (or a mixture like 50:50 acetonitrile:water) to achieve a final concentration of ~10 µg/mL.[15] A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode.

-

Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter into a clean 2 mL mass spectrometry vial.

-

Analysis: Place the vial in the autosampler. The sample is infused into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer. For structural information, a tandem MS (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented.

References

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

Alwsci. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

- Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Throughput Screening.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

- Ali, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- ResearchGate. (2010). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.

- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1098.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

- National Institutes of Health. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(44), 26233-26249.

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

- BenchChem. (2025, December).

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- The Clinical Biochemist Reviews. (2003).

- ACS Publications. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10325-10336.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 388-411.

- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 81-89.

- ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.

- Oxford Academic. (2009, October 20). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research, 37(21), e142.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. m.youtube.com [m.youtube.com]

- 12. jasco.co.uk [jasco.co.uk]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Pivotal Role of Pyrimidine Carboxylic Acids in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Targets

For Immediate Release

[City, State] – In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its inherent versatility and profound biological significance have propelled pyrimidine derivatives, particularly pyrimidine carboxylic acids, to the forefront of drug discovery and development. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential therapeutic targets of pyrimidine carboxylic acids, elucidating their mechanisms of action and offering practical insights into their preclinical evaluation.

Introduction: The Enduring Legacy of the Pyrimidine Nucleus

The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This intrinsic biological relevance allows pyrimidine derivatives to readily interact with a myriad of enzymes and cellular components, making them privileged structures in the design of novel therapeutic agents.[2] The addition of a carboxylic acid moiety further enhances their drug-like properties, providing a key functional group for molecular interactions and synthetic modification.[3][4] Consequently, pyrimidine carboxylic acids and their analogues have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive effects.[2][5][6]

This guide will navigate the multifaceted world of pyrimidine carboxylic acids, offering a detailed examination of their key therapeutic targets, the rationale behind their selection, and the experimental methodologies employed to validate their therapeutic potential.

Core Mechanisms of Action: Interfering with the Machinery of Life

The therapeutic efficacy of pyrimidine carboxylic acids often stems from their ability to act as antimetabolites, mimicking endogenous pyrimidines to disrupt critical cellular processes.[7][8] This interference can manifest through several key mechanisms:

-

Inhibition of Nucleotide Biosynthesis: Many pyrimidine analogues function by inhibiting enzymes crucial for the de novo synthesis of pyrimidine nucleotides, thereby starving rapidly proliferating cells, such as cancer cells, of the essential building blocks for DNA and RNA replication.[7][9]

-

Incorporation into Nucleic Acids: Following metabolic activation to their nucleotide triphosphate forms, these fraudulent nucleotides can be incorporated into DNA or RNA, leading to chain termination, miscoding, and ultimately, cell death.[7][8]

-

Modulation of Kinase Activity: A significant number of pyrimidine derivatives act as potent inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways regulating cell growth, differentiation, and survival.[6]

The following sections will delve into specific therapeutic targets within these broader mechanistic classes.

Key Therapeutic Targets in Oncology

Cancer, characterized by uncontrolled cell proliferation, represents a primary area where pyrimidine carboxylic acid derivatives have made a significant impact. Their ability to target fundamental cellular processes makes them powerful tools in the oncologist's arsenal.

Dihydroorotate Dehydrogenase (DHODH): A Gatekeeper of Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of dihydroorotate to orotate.[10][11] Its inhibition leads to the depletion of pyrimidine pools, halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis. The carboxylic acid group is often crucial for potent inhibition of DHODH.[10]

A notable example of a DHODH inhibitor is Brequinar, a quinoline-carboxylic acid derivative that has demonstrated dose-dependent antineoplastic activity.[11] The development of novel pyrimidine carboxylic acid-based DHODH inhibitors remains an active area of research.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of a test compound against human DHODH.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine carboxylic acid derivative against DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Decylubiquinone (CoQd) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, DCIP, and CoQd to each well.

-

Add the diluted test compound or DMSO (for control wells) to the respective wells.

-

Initiate the reaction by adding the DHODH enzyme to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Start the enzymatic reaction by adding the substrate, DHO.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by the enzymatic reaction leads to a loss of color.

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality of Experimental Choices:

-

DCIP as an indicator: The reduction of DCIP is coupled to the oxidation of DHO, providing a convenient and measurable colorimetric readout of enzyme activity.

-

Kinetic measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is the most accurate measure of enzyme activity and is less prone to artifacts from substrate depletion or product inhibition.

-

Serial dilution: This is essential to determine the dose-dependent effect of the inhibitor and accurately calculate the IC50.

Thymidylate Synthase (TS): A Classic Target for Antimetabolites

Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a "thymineless death" in rapidly dividing cells. The well-known anticancer drug 5-Fluorouracil (5-FU), a pyrimidine analogue, exerts its cytotoxic effects in part through the inhibition of TS after its metabolic conversion.[9][12] The development of novel pyrimidine-based TS inhibitors continues to be a promising strategy in cancer therapy.

Epidermal Growth Factor Receptor (EGFR) and Other Kinases

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers. Several pyrimidine derivatives have been developed as potent EGFR inhibitors.[5][13] For instance, certain anilino-furo[2,3-d]pyrimidine derivatives bearing a 5-carboxylic acid side chain have demonstrated significant EGFR inhibition.[14]

The versatility of the pyrimidine scaffold allows for its modification to target a wide range of other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).[5][15]

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

Caption: Inhibition of EGFR by a pyrimidine carboxylic acid derivative blocks downstream signaling.

Broad-Spectrum Antiviral Activity: A Host-Centered Approach

Emerging and re-emerging viral infections pose a significant global health threat. While direct-acting antivirals targeting viral proteins are effective, they are often susceptible to the development of resistance.[16] An alternative and promising strategy is to target host cell factors that are essential for viral replication. Pyrimidine biosynthesis is one such host pathway that is exploited by a broad range of viruses.

Inhibition of the de novo pyrimidine synthesis pathway, for instance through the targeting of DHODH, has been shown to exert broad-spectrum antiviral activity against various RNA viruses, including influenza virus, flaviviruses, and ebolavirus.[16][17] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication. A quinoline carboxylic acid has been identified that inhibits DHODH and reverts the inhibition of mRNA nuclear export by viral proteins.[17]

Targeting Metabolic and Inflammatory Disorders

The role of pyrimidine metabolism extends beyond nucleic acid synthesis, with implications for various metabolic and inflammatory conditions.

Metabolic Diseases

Defects in pyrimidine metabolism can lead to disorders such as orotic aciduria, characterized by the accumulation of orotic acid.[18][19] While rare, these conditions highlight the importance of tightly regulated pyrimidine pools. Furthermore, altered pyrimidine metabolism has been observed in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20] Thiamine (Vitamin B1), which contains a pyrimidine ring, and its metabolites, including 2-methyl-4-amino-5-pyrimidine carboxylic acid, play a role in energy metabolism and lipid synthesis.[21] The development of pyrimidine carboxylic acid derivatives that can modulate these pathways holds therapeutic potential.

Inflammatory Conditions

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[1] Certain pyrazolo-pyrimidine derivatives have shown potential as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade.[1]

The Future of Pyrimidine Carboxylic Acids in Therapeutics

The pyrimidine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its synthetic tractability and inherent biological relevance ensure its enduring appeal to medicinal chemists.[5][22] Future research will likely focus on:

-

Improving Target Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or kinase mutants to minimize off-target effects and improve safety profiles.

-

Combination Therapies: Exploring the synergistic effects of pyrimidine carboxylic acid-based drugs with other therapeutic agents to overcome drug resistance and enhance efficacy.

-

Novel Delivery Systems: Developing innovative drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available at: [Link]

-

The Role of Pyrimidine Derivatives in Modern Drug Discovery. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. Available at: [Link]

-

Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors - PubMed. Available at: [Link]

-

Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

-

Pyrimidine analogue. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Available at: [Link]

-

Pyrimidine-4-carboxylic acid - Chem-Impex. Available at: [Link]

-

Pyrimidine-2-carboxylic acid - Chem-Impex. Available at: [Link]

-

Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed. Available at: [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. Available at: [Link]

-

Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. Available at: [Link]

-

Pyrimidine-5-carboxylic acid - Chem-Impex. Available at: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]

-

Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC - NIH. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]

-

What role do pyrimidine derivatives play in metabolic pathways within living organisms?. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

-

Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. Available at: [Link]

-

Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available at: [Link]

-

Thiamine - Wikipedia. Available at: [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. Available at: [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed. Available at: [Link]

-

Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs - PubMed. Available at: [Link]

-

Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]

- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine analogue [a.osmarks.net]

- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oled-intermediates.com [oled-intermediates.com]

- 19. Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 20. Buy pyrimidine-4-carboxylic acid | 31462-59-6 [smolecule.com]

- 21. Thiamine - Wikipedia [en.wikipedia.org]

- 22. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the In Silico Modeling of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid Interactions

Abstract